molecular formula C16H13ClN2O3 B2903336 N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 263386-37-4

N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No. B2903336
CAS RN: 263386-37-4
M. Wt: 316.74
InChI Key: ZUEPMRPQXKTPJC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, also known as COX-2 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. COX-2 inhibitors are a class of drugs that specifically target the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide specifically targets the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a lower risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) due to its selective inhibition of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several advantages for lab experiments. It is a highly selective N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitor, which allows for the study of the specific effects of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibition. It also has a lower risk of gastrointestinal side effects compared to traditional NSAIDs, which makes it a safer option for animal studies. However, N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide may not be suitable for certain experiments that require the inhibition of both COX-1 and N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide enzymes.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide. First, further research is needed to fully understand the mechanisms of action of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitors and their potential therapeutic applications. Second, the development of novel N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitors with improved selectivity and safety profiles is an area of active research. Third, the use of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitors in combination with other drugs for the treatment of various inflammatory conditions is an area of interest. Finally, the development of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitors for the treatment of cancer is an area of active research, as N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been shown to play a role in tumor growth and angiogenesis.
Conclusion:
N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a highly selective N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models and has a lower risk of gastrointestinal side effects compared to traditional NSAIDs. Further research is needed to fully understand the mechanisms of action of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitors and their potential therapeutic applications, and the development of novel N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitors with improved selectivity and safety profiles is an area of active research.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves the reaction between 2-chlorobenzoyl chloride and 3-amino-2-oxobenzo[d]oxazole in the presence of triethylamine. The reaction takes place under reflux conditions in dichloromethane, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide inhibitors have been used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and acute pain.

properties

IUPAC Name

N-(2-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEPMRPQXKTPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

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